3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile
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Overview
Description
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a methoxyphenyl group attached to a prop-2-enenitrile moiety
Preparation Methods
The synthesis of 3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile typically involves the reaction of 4-methoxybenzyl bromide with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile. The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, and requires refluxing in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparison with Similar Compounds
3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile can be compared with other similar compounds, such as:
3-{4-[(4-Bromophenyl)methoxy]phenyl}prop-2-enenitrile: This compound has a bromine atom instead of a methoxy group, which can significantly alter its reactivity and biological activity.
3-{4-[(4-Hydroxyphenyl)methoxy]phenyl}prop-2-enenitrile: The presence of a hydroxy group instead of a methoxy group can enhance the compound’s ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142922-31-4 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-[4-[(4-methoxyphenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15NO2/c1-19-16-8-6-15(7-9-16)13-20-17-10-4-14(5-11-17)3-2-12-18/h2-11H,13H2,1H3 |
InChI Key |
ZKTCJOZXGZWFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC#N |
Origin of Product |
United States |
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